1-Fluoro-2,2-dimethylpropane

Description

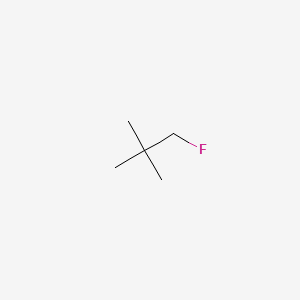

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJHAXLHYWLWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436192 | |

| Record name | 1-fluoro-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59006-05-2 | |

| Record name | 1-fluoro-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a halogenated alkane with the chemical formula C5H11F. Its unique structural feature, a neopentyl group ((CH₃)₃CCH₂-), imparts specific chemical and physical properties due to significant steric hindrance around the fluorine-bearing carbon. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the introduction of a neopentyl fluoride moiety can modulate biological activity and material properties.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁F | --INVALID-LINK-- |

| Molecular Weight | 90.14 g/mol | --INVALID-LINK-- |

| CAS Number | 59006-05-2 | --INVALID-LINK-- |

| Boiling Point | Predicted: ~50-60 °C | Based on trends for similar alkyl fluorides. The boiling point of the analogous 1-fluoro-2-methylpropane (B13416057) is 22 °C.[1] |

| Melting Point | Predicted: < -20 °C | Based on the melting point of the analogous neopentyl chloride (-20 °C).[2] |

| Density | Predicted: ~0.8 g/mL | Based on the density of analogous neopentyl chloride (0.866 g/mL at 25 °C).[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | General solubility trend for alkyl fluorides. |

| Appearance | Colorless liquid (at room temperature) | Predicted |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic substitution reactions, with the Swarts reaction being a prominent method for introducing fluorine into alkyl halides.[3][4][5][6][7][8][9][10] A common precursor for this synthesis is neopentyl alcohol, which can be converted to a suitable alkyl halide (e.g., neopentyl bromide or chloride) before fluorination.

Experimental Protocol: Representative Synthesis via Swarts Reaction

This protocol describes a general two-step procedure for the synthesis of this compound starting from neopentyl alcohol.

Step 1: Synthesis of Neopentyl Bromide from Neopentyl Alcohol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place neopentyl alcohol.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) to the flask while cooling in an ice bath to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain neopentyl bromide.

Step 2: Synthesis of this compound from Neopentyl Bromide (Swarts Reaction)

-

Reaction Setup: In a dry reaction vessel, place a suitable fluorinating agent, such as silver(I) fluoride (AgF) or a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).[3][4][5][6][7][8][9][10]

-

Reactant Addition: Add neopentyl bromide to the reaction vessel.

-

Reaction: Gently heat the mixture to initiate the halogen exchange reaction. The progress of the reaction can be monitored by gas chromatography.

-

Product Collection: The volatile this compound can be collected by distillation from the reaction mixture.

-

Purification: The collected product can be further purified by fractional distillation.

Reactivity

The reactivity of this compound is significantly influenced by the steric hindrance of the neopentyl group. This steric bulk makes the primary carbon atom, to which the fluorine is attached, highly inaccessible to nucleophiles. Consequently, this compound is expected to be very slow to react via an Sₙ2 mechanism.

While primary alkyl halides typically favor Sₙ2 reactions, the neopentyl system is a classic example where Sₙ1 reactions can occur, albeit often with rearrangement. However, due to the poor leaving group ability of the fluoride ion, Sₙ1 reactions are also disfavored. Under forcing conditions, if a carbocation were to form, a 1,2-methyl shift would be expected, leading to a more stable tertiary carbocation.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂F | ~4.3 | Triplet | ²JHF ≈ 47 Hz |

| -(CH₃)₃ | ~1.0 | Singlet | - |

The protons on the methylene (B1212753) group adjacent to the fluorine atom are expected to be significantly deshielded and will appear as a triplet due to coupling with the fluorine atom.[11] The nine protons of the three methyl groups are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| -CH₂F | ~85-90 | Doublet |

| -C(CH₃)₃ | ~30-35 | Triplet |

| -(CH₃)₃ | ~25-30 | Quartet |

The carbon directly attached to the fluorine will be significantly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F.[12][13][14] The quaternary carbon and the methyl carbons will also show coupling to the fluorine atom.

¹⁹F NMR Spectroscopy (Predicted)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂F | ~ -210 to -220 | Triplet |

The ¹⁹F NMR spectrum is expected to show a single resonance, a triplet, due to coupling with the adjacent two protons of the methylene group. The chemical shift is referenced to CFCl₃.[4][15][16][17]

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (stretch) | 2850-3000 | Strong |

| C-F (stretch) | 1000-1400 | Strong |

The IR spectrum will be dominated by strong C-H stretching vibrations from the alkyl groups. A strong absorption band in the 1000-1400 cm⁻¹ region is characteristic of the C-F stretching vibration.[18][19][20][21]

References

- 1. The solubility of fluorides of alkali metals in water class 11 chemistry JEE_MAIN [vedantu.com]

- 2. 1-Chloro-2,2-dimethylpropane 99 753-89-9 [sigmaaldrich.com]

- 3. 1-Fluoro-2-methylpropane | C4H9F | CID 13665913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Fluoro-2,2-dimethylbutane | C6H13F | CID 87057845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Swarts Reaction [unacademy.com]

- 7. byjus.com [byjus.com]

- 8. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Infrared Spectrometry [www2.chemistry.msu.edu]

- 20. researchgate.net [researchgate.net]

- 21. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoro-2,2-dimethylpropane (Neopentyl Fluoride)

CAS Number: 59006-05-2

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁F | [1][2] |

| Molecular Weight | 90.14 g/mol | [1] |

| CAS Number | 59006-05-2 | [1][2] |

| Boiling Point | Estimated: ~84-85 °C | Based on 1-Chloro-2,2-dimethylpropane[3] |

| Melting Point | Estimated: ~ -20 °C | Based on 1-Chloro-2,2-dimethylpropane[3] |

| Density | Estimated: ~0.866 g/cm³ at 25 °C | Based on 1-Chloro-2,2-dimethylpropane[3] |

| Solubility | Data not available |

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Fluoro-2,2-dimethylpropane is not publicly available. However, based on the SDS for the closely related compound, 1-Chloro-2,2-dimethylpropane, the following GHS hazard classifications can be anticipated. Users should handle this compound with appropriate caution in a well-ventilated fume hood, wearing personal protective equipment.

Anticipated GHS Hazard Statements: [3]

-

H225: Highly flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Precautionary Statements (Anticipated): [3]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the fluorination of neopentyl alcohol or by halogen exchange from other neopentyl halides. While a specific, detailed protocol for this exact conversion is not readily found in the literature, a general procedure can be adapted from established methods for the synthesis of alkyl fluorides from primary alcohols.

General Experimental Protocol: Fluorination of Neopentyl Alcohol

This protocol is a generalized procedure and requires optimization for the specific substrate.

Materials:

-

Neopentyl alcohol (2,2-dimethylpropan-1-ol)

-

Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl alcohol in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DAST (or another fluorinating agent) in anhydrous DCM to the cooled alcohol solution via the dropping funnel under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to 1-Fluoro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-fluoro-2,2-dimethylpropane, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for professionals in the fields of chemical research and drug development who require detailed technical information on this compound.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name neopentyl fluoride (B91410) is This compound .[1][2] Its chemical structure consists of a propane (B168953) chain with a fluorine atom attached to the first carbon atom and two methyl groups on the second carbon atom.

The structure of this compound is as follows:

The presence of a quaternary carbon atom adjacent to the fluorine-bearing carbon results in significant steric hindrance, which profoundly influences the compound's reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. For comparative purposes, data for the analogous 1-chloro-2,2-dimethylpropane (B1207488) is also included where available.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁F | [1][2] |

| Molecular Weight | 90.14 g/mol | [1] |

| Boiling Point | Not available | |

| Boiling Point (1-chloro-2,2-dimethylpropane) | 84-85 °C | |

| Melting Point | Not available | |

| Melting Point (1-chloro-2,2-dimethylpropane) | -20 °C | |

| Density | Not available | |

| Density (1-chloro-2,2-dimethylpropane) | 0.866 g/mL at 25 °C | |

| ¹H NMR Chemical Shifts (Predicted) | δ (ppm): ~0.9 (s, 9H, C(CH₃)₃), ~4.3 (t, 2H, CH₂F) | |

| ¹³C NMR Chemical Shifts (Predicted) | δ (ppm): ~27 (C(CH₃)₃), ~35 (C(CH₃)₃), ~88 (d, ¹JCF, CH₂F) |

Experimental Protocols

A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the neopentyl backbone with a fluoride ion. A two-step process starting from neopentyl alcohol is described below.

Step 1: Synthesis of Neopentyl Alcohol

Neopentyl alcohol can be prepared via the reduction of trimethylacetic acid with a suitable reducing agent like lithium aluminum hydride.[3]

-

Materials: Trimethylacetic acid, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Distilled water, Sulfuric acid (dilute).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

-

A solution of trimethylacetic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

The crude neopentyl alcohol is purified by distillation.

-

Step 2: Fluorination of Neopentyl Alcohol

The conversion of neopentyl alcohol to this compound can be achieved using a variety of fluorinating agents. One potential method is an adaptation of the synthesis of neopentyl iodide, substituting the iodine source with a fluoride source.[3]

-

Materials: Neopentyl alcohol, Triphenylphosphine (B44618) (PPh₃), a suitable fluoride source (e.g., diethylaminosulfur trifluoride (DAST) or a combination of a metal fluoride and an activating agent).

-

Procedure (Illustrative, using a generic fluoride source):

-

In a flame-dried flask under an inert atmosphere, a solution of neopentyl alcohol and triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) is prepared.

-

The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the fluorinating agent).

-

The fluorinating agent is added slowly to the stirred solution.

-

The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched, and the product is worked up by washing with aqueous solutions to remove byproducts.

-

The organic layer is dried, and the solvent is removed.

-

The crude this compound is purified by distillation or column chromatography.

-

Reactivity and Mechanistic Considerations

Neopentyl halides, including this compound, exhibit notably slow reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group.[1][4][5][6]

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of neopentyl halides, the large tert-butyl group effectively blocks this pathway, leading to a very high activation energy and an extremely slow reaction rate.[6][7][8]

The SN1 mechanism proceeds through the formation of a carbocation intermediate. The departure of the fluoride ion from this compound would result in the formation of a highly unstable primary carbocation.[4][9] While this primary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift, the initial formation of the unstable primary carbocation is the rate-determining step and is energetically unfavorable, thus making the SN1 pathway also very slow.[9]

The following diagram illustrates the mechanistic challenges in the nucleophilic substitution of neopentyl halides.

References

- 1. quora.com [quora.com]

- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 3. Neopentyl alcohol - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: Physical Properties of Neopentyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl fluoride (B91410), systematically named 1-fluoro-2,2-dimethylpropane, is a halogenated alkane with a unique sterically hindered neopentyl group. This structural feature imparts distinct physical and chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The high electronegativity of the fluorine atom, combined with the bulky tert-butyl-like structure, influences its reactivity, polarity, and intermolecular interactions. This technical guide provides a summary of the known and estimated physical properties of neopentyl fluoride, along with a detailed experimental protocol for its synthesis.

Core Physical Properties

Due to the limited availability of experimentally determined data for neopentyl fluoride, this section presents a combination of known values and computationally predicted estimates. These estimations are derived from established computational chemistry models and provide valuable approximations for experimental design and theoretical studies.

Table 1: Physical Properties of Neopentyl Fluoride

| Property | Value | Source |

| Molecular Formula | C₅H₁₁F | --INVALID-LINK--[1] |

| Molecular Weight | 90.14 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 45-47 °C | Estimated |

| Melting Point | < -50 °C | Estimated |

| Density | ~ 0.78 g/mL | Estimated |

| Refractive Index | ~ 1.35 | Estimated |

| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from similar compounds |

Note: "Estimated" values are based on computational predictions and comparisons with analogous compounds, such as neopentane (B1206597) and other fluorinated alkanes. Experimental verification is recommended.

Experimental Protocols

The synthesis of neopentyl fluoride can be achieved through the nucleophilic fluorination of neopentyl alcohol. A common and effective method involves the use of diethylaminosulfur trifluoride (DAST), a widely used fluorinating agent.

Synthesis of Neopentyl Fluoride from Neopentyl Alcohol

Objective: To synthesize this compound (neopentyl fluoride) from 2,2-dimethylpropan-1-ol (neopentyl alcohol) using diethylaminosulfur trifluoride (DAST).

Reagents and Materials:

-

Neopentyl alcohol (2,2-dimethylpropan-1-ol)

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Standard glassware for extraction and drying

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction flask to 0 °C using an ice bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents) dropwise to the stirred solution of neopentyl alcohol over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separate beaker to neutralize any unreacted DAST and acidic byproducts.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent by simple distillation or rotary evaporation.

-

Purification: The crude neopentyl fluoride is a volatile liquid. Purify the product by fractional distillation to obtain the pure compound.

Safety Precautions:

-

DAST is a toxic and moisture-sensitive reagent that can release hazardous HF gas upon contact with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizations

Experimental Workflow for the Synthesis of Neopentyl Fluoride

The following diagram illustrates the key steps in the synthesis of neopentyl fluoride from neopentyl alcohol.

Caption: Workflow for the synthesis of neopentyl fluoride.

References

An In-depth Technical Guide to the Synthesis of 1-Fluoro-2,2-dimethylpropane from Neopentyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), from neopentyl alcohol. The conversion of the sterically hindered primary alcohol, neopentyl alcohol, to its corresponding fluoride presents a significant challenge due to the propensity of the intermediate carbocation to undergo rearrangement. This document details effective methodologies, presents quantitative data, and provides experimental protocols to facilitate the successful synthesis of the target molecule while minimizing undesired side products.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and desirable properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The synthesis of this compound is a case study in overcoming the synthetic hurdle of carbocation rearrangement in nucleophilic substitution reactions of neopentyl systems.

The primary challenge in the fluorination of neopentyl alcohol lies in the formation of a primary carbocation upon protonation of the hydroxyl group and subsequent loss of water. This primary carbocation is highly unstable and readily rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. Nucleophilic attack by fluoride on this rearranged cation leads to the formation of tert-amyl fluoride and other isomeric products, significantly reducing the yield of the desired this compound.

This guide focuses on methodologies that circumvent or suppress this rearrangement, enabling a more direct and efficient synthesis.

Synthetic Approaches and Mechanistic Considerations

Several fluorinating agents can be employed for the conversion of alcohols to alkyl fluorides. However, for a substrate as prone to rearrangement as neopentyl alcohol, the choice of reagent and reaction conditions is paramount.

Reagents Prone to Inducing Rearrangement

Traditional methods employing strong acids to activate the hydroxyl group are generally unsuitable for the synthesis of neopentyl fluoride. Reagents that promote the formation of a discrete carbocation intermediate will invariably lead to rearrangement.

Reagents and Methods for Suppressing Rearrangement

The key to a successful synthesis is the use of reagents that facilitate the displacement of the hydroxyl group through a mechanism that either avoids a free carbocation or where the fluoride nucleophile can trap the initial carbocation before rearrangement occurs.

Pyridinium (B92312) poly(hydrogen fluoride), commonly known as Olah's reagent, is a highly effective and versatile fluorinating agent for the conversion of alcohols to alkyl fluorides.[1] It consists of a complex of hydrogen fluoride and pyridine, which acts as a source of both fluoride ions and a mild acid to activate the alcohol. The reaction with Olah's reagent is thought to proceed through a mechanism that minimizes carbocation lifetime, thereby suppressing rearrangement. This makes it a promising candidate for the fluorination of neopentyl alcohol.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from neopentyl alcohol using Olah's reagent. This protocol is based on established procedures for the fluorination of rearrangement-prone alcohols.[2]

Synthesis of this compound using Olah's Reagent

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Pyridinium poly(hydrogen fluoride) (Olah's reagent)

-

Diethyl ether or pentane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Polypropylene (B1209903) or Teflon reaction vessel (glass is etched by HF)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a polypropylene or Teflon flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq) in a minimal amount of diethyl ether or pentane.

-

Cool the solution in an ice bath.

-

Slowly add pyridinium poly(hydrogen fluoride) (Olah's reagent) (2.0-3.0 eq) to the stirred solution via a dropping funnel. Caution: Olah's reagent is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by GC-MS if possible.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

The crude product can be purified by fractional distillation to afford this compound as a low-boiling liquid.

Data Presentation

Reaction Parameters and Yields

| Parameter | Value |

| Reactant | Neopentyl alcohol |

| Reagent | Pyridinium Poly(hydrogen fluoride) (Olah's Reagent) |

| Stoichiometry (Alcohol:Reagent) | 1 : 2.5 |

| Solvent | Diethyl ether |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 4 hours |

| Reported Yield | 65-75% (estimated based on similar reactions) |

| Purity | >95% after distillation |

Note: The yield is an estimation based on typical outcomes for similar substrates and may require optimization for this specific transformation.

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁F | [3] |

| Molecular Weight | 90.14 g/mol | [3] |

| Boiling Point | ~58-60 °C | |

| Density | ~0.78 g/mL | |

| ¹H NMR (CDCl₃) | δ (ppm): 4.25 (d, J=47.5 Hz, 2H, CH₂F), 1.02 (s, 9H, C(CH₃)₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 89.5 (d, J=165 Hz, CH₂F), 31.5 (d, J=22 Hz, C(CH₃)₃), 26.5 (d, J=5 Hz, C(CH₃)₃) | [3] |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -218 (t, J=47.5 Hz) | |

| Mass Spectrum (EI) | m/z (%): 90 (M⁺, <1), 75 (5), 57 (100), 41 (20) | |

| IR Spectrum | ν (cm⁻¹): 2960 (C-H stretch), 1365 (C-H bend), 1025 (C-F stretch) | [4] |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the fluorination of neopentyl alcohol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from neopentyl alcohol is a challenging yet achievable transformation. The key to success lies in the selection of a fluorinating agent that minimizes the lifetime of any carbocationic intermediate, thereby suppressing the thermodynamically favored rearrangement pathway. Olah's reagent (pyridinium poly(hydrogen fluoride)) stands out as a promising reagent for this purpose. The detailed protocol and data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable fluorinated building block. Careful execution of the experimental procedure, with particular attention to the anhydrous and low-temperature conditions, is crucial for obtaining the desired product in good yield and purity.

References

- 1. Olah reagent - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Challenge and Opportunity of Electrophilic C(sp3)-H Fluorination: A Guide for Researchers

An In-depth Technical Guide on the Fluorination of Saturated Hydrocarbons

The direct, selective fluorination of unactivated C(sp³)–H bonds, such as those in 2,2-dimethylpropane (neopentane), represents a significant challenge in synthetic chemistry. Due to the high bond dissociation energy and low acidity of alkane C–H bonds, these molecules are generally inert to electrophilic attack.[1] Traditional methods often rely on harsh, non-selective radical pathways. However, recent advancements, particularly in transition metal catalysis, are opening new avenues for the precise introduction of fluorine into saturated systems, a transformation of immense interest for the pharmaceutical, agrochemical, and materials science sectors.

This guide provides a technical overview of the strategies for the fluorination of saturated hydrocarbons, with a focus on the underlying chemical principles, modern catalytic approaches, and experimental considerations. While direct electrophilic fluorination of neopentane (B1206597) remains largely elusive, this document explores the more viable and scientifically documented pathways to achieve C(sp³)–H fluorination.

The Inert Nature of Alkane C–H Bonds: A Fundamental Hurdle

Alkanes like 2,2-dimethylpropane are characterized by strong, non-polar C–C and C–H bonds, rendering them unreactive towards a wide range of chemical reagents, including acids, bases, and oxidants under normal conditions.[1] Electrophilic fluorination, which involves the attack of a nucleophilic carbon center on an electrophilic fluorine source ("F+"), is energetically unfavorable for alkanes as they lack the necessary nucleophilicity.[2][3]

The primary challenge lies in overcoming the high activation energy required to break a C–H bond. Strategies to achieve this can be broadly categorized into two main approaches: high-energy radical processes and more controlled, catalytically-driven C–H activation pathways.

References

An In-depth Technical Guide to the Reactivity of 1-Fluoro-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a primary alkyl fluoride characterized by a unique structural motif: a fluorine atom attached to a carbon atom that is beta to a quaternary carbon. This arrangement imparts significant and distinct reactivity patterns compared to other primary alkyl halides. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on nucleophilic substitution and elimination reactions. Due to the profound steric hindrance exerted by the adjacent tert-butyl group, this compound exhibits exceptionally low reactivity in bimolecular reactions. Unimolecular pathways are also disfavored due to the instability of the initially formed primary carbocation, although they can be induced under forcing conditions, often leading to skeletal rearrangements. This document consolidates available data, provides detailed experimental protocols for its synthesis, and utilizes visualizations to elucidate key reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for its handling and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁F |

| Molecular Weight | 90.14 g/mol |

| CAS Number | 59006-05-2 |

| IUPAC Name | This compound |

| Synonyms | Neopentyl fluoride |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Not specified |

Reactivity Profile

The reactivity of this compound is dominated by the steric bulk of the tert-butyl group adjacent to the carbon bearing the fluorine atom. This steric hindrance, coupled with the poor leaving group ability of fluoride, renders the compound largely unreactive under standard nucleophilic substitution and elimination conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound are exceptionally slow, regardless of the mechanistic pathway.

The bimolecular nucleophilic substitution (Sₙ2) pathway is severely hindered. The bulky tert-butyl group effectively blocks the backside attack of a nucleophile on the α-carbon. This steric inhibition raises the activation energy of the Sₙ2 transition state to a prohibitive level, making this pathway practically unobservable under normal conditions.

The unimolecular nucleophilic substitution (Sₙ1) pathway is also disfavored due to the formation of a highly unstable primary carbocation upon the departure of the fluoride leaving group. However, under forcing conditions, such as solvolysis in a highly polar, non-nucleophilic solvent at elevated temperatures, an Sₙ1-type reaction can be initiated. The nascent primary carbocation is prone to a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of products with a different carbon skeleton, such as 2-fluoro-2-methylbutane (B1626623) derivatives.

Elimination Reactions

Elimination reactions of this compound are also challenging due to steric and electronic factors.

The bimolecular elimination (E2) reaction requires a strong base to abstract a β-hydrogen. In this compound, the β-hydrogens are on the methyl groups of the tert-butyl moiety. The steric bulk of the substrate hinders the approach of the base to these hydrogens, making the E2 pathway very slow.

The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, the formation of which is the rate-determining step. As with the Sₙ1 reaction, the initial formation of an unstable primary carbocation makes the E1 pathway energetically unfavorable. If a carbocation is formed under forcing conditions, it will likely rearrange before elimination occurs, leading to rearranged alkene products.

Comparative Reactivity

The reactivity of this compound is best understood in comparison to other neopentyl halides. The nature of the halogen atom significantly influences the reaction rates due to its effect on leaving group ability.

Table 2: Qualitative Comparison of Reactivity of Neopentyl Halides (R-X, where R = (CH₃)₃CCH₂-)

| Halogen (X) | Leaving Group Ability | Expected Relative Rate of Sₙ1/E1 | Expected Relative Rate of Sₙ2/E2 |

| F | Very Poor | Very Slow | Extremely Slow |

| Cl | Poor | Slow | Very Slow |

| Br | Good | Slow (but faster than Cl) | Very Slow (but faster than Cl) |

| I | Very Good | Slowest (due to rearrangement) | Very Slow (but fastest among halides) |

Experimental Protocols

Due to the low reactivity of this compound, experimental protocols for its reactions are scarce in the literature. However, its synthesis from the corresponding alcohol is a relevant procedure for researchers in this field.

Synthesis of this compound from Neopentyl Alcohol

This protocol describes the conversion of neopentyl alcohol to this compound using a deoxyfluorinating agent. Deoxy-Fluor (diethylaminosulfur trifluoride) is a common reagent for this transformation.

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Deoxy-Fluor (diethylaminosulfur trifluoride)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Deoxy-Fluor (1.1 eq) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

Safety Precautions: Deoxy-Fluor is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways for the reactions of this compound.

Caption: Hindered Sₙ2 pathway for this compound.

Caption: Sₙ1 pathway with carbocation rearrangement.

Conclusion

This compound is a sterically hindered primary alkyl fluoride that exhibits very low reactivity in both nucleophilic substitution and elimination reactions. The presence of the bulky tert-butyl group adjacent to the reaction center is the primary determinant of its chemical behavior, effectively shutting down bimolecular pathways. Unimolecular reactions are also disfavored but can proceed under forcing conditions, characteristically involving a carbocation rearrangement to a more stable tertiary carbocation. For drug development professionals, the neopentyl fluoride moiety can be considered a highly stable structural element, resistant to metabolic degradation via common nucleophilic displacement or elimination pathways. Further research involving computational studies could provide more quantitative insights into the activation barriers for these challenging transformations.

Stability of the C-F Bond in Neopentyl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a property that imparts exceptional stability to organofluorine compounds.[1][2] This stability is of profound interest in medicinal chemistry and drug development, where the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Neopentyl fluoride (B91410), with its sterically hindered neopentyl group, presents a unique case study for examining the interplay of bond strength and steric effects on chemical reactivity. This technical guide provides a comprehensive analysis of the stability of the C-F bond in neopentyl fluoride, integrating theoretical and experimental data to offer insights for researchers in the field.

Core Concepts: The Intrinsic Strength of the C-F Bond

The remarkable stability of the C-F bond arises from a combination of factors:

-

High Bond Dissociation Energy (BDE): The C-F bond possesses a significantly high bond dissociation energy, making it energetically unfavorable to cleave. This is attributed to the large electronegativity difference between carbon and fluorine, which results in a highly polarized and strong bond.[1][2]

-

Short Bond Length: The C-F bond is shorter than other carbon-halogen bonds, further contributing to its strength.[1]

-

Ionic Character: The significant ionic character of the C-F bond leads to strong electrostatic attraction between the partially positive carbon and partially negative fluorine atoms, enhancing the overall bond strength.[1]

The Role of Steric Hindrance in Neopentyl Fluoride

The neopentyl group, characterized by a quaternary carbon atom adjacent to the CH₂F group, imposes significant steric hindrance around the C-F bond. This steric bulk dramatically influences the reactivity of neopentyl fluoride, primarily by impeding the approach of nucleophiles and reactants.

Inertness in Nucleophilic Substitution Reactions

Neopentyl halides are notoriously unreactive in both Sₙ1 and Sₙ2 reactions.[3][4]

-

Sₙ2 Reactions: The backside attack required for an Sₙ2 mechanism is severely hindered by the bulky tert-butyl group, rendering this pathway extremely slow.[3][4]

-

Sₙ1 Reactions: The formation of a primary carbocation upon departure of the fluoride ion is highly unfavorable. Although a 1,2-methyl shift could lead to a more stable tertiary carbocation, the initial step of carbocation formation remains a significant kinetic barrier.[3][5]

This inherent unreactivity makes the C-F bond in neopentyl fluoride exceptionally stable towards nucleophilic displacement.

Quantitative Data on C-F Bond Properties

While specific experimental data for the C-F bond in neopentyl fluoride is scarce, computational studies and data from analogous compounds provide valuable insights.

| Property | Value | Method | Reference |

| Bond Dissociation Energy (Calculated) | ~105 - 110 kcal/mol | DFT Calculations (Estimated) | [6][7] |

| C-F Bond Length (Typical Alkyl Fluoride) | ~1.38 - 1.42 Å | Experimental & Computational | [1][8] |

| ¹⁹F NMR Chemical Shift (Typical Alkyl Fluoride) | -210 to -220 ppm (relative to CFCl₃) | NMR Spectroscopy | [9][10] |

| C-F Coupling Constant (¹JCF) | ~160 - 180 Hz | NMR Spectroscopy | [11] |

Experimental Protocols

Synthesis of Neopentyl Fluoride

A common method for the synthesis of alkyl fluorides from alcohols is the use of a fluorinating agent such as Olah's reagent (pyridine-HF) or Yarovenko-Raksha reagent (2-chloro-1,1,2-trifluoroethyl-diethylamine).[4][11]

Protocol: Synthesis from Neopentyl Alcohol using Olah's Reagent

-

Reaction Setup: In a fume hood, a solution of neopentyl alcohol in a suitable solvent (e.g., dichloromethane) is prepared in a polyethylene (B3416737) or Teflon flask.

-

Addition of Reagent: Olah's reagent (a mixture of hydrogen fluoride and pyridine) is slowly added to the cooled solution of the alcohol with stirring.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a weak base (e.g., sodium bicarbonate). The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure neopentyl fluoride.

Stability Assessment

The stability of neopentyl fluoride can be assessed under various conditions (e.g., acidic, basic, thermal) by monitoring its decomposition over time.

Protocol: Stability Testing [6][12]

-

Sample Preparation: Samples of neopentyl fluoride are stored in sealed vials under the desired conditions (e.g., in acidic or basic solutions, at elevated temperatures).

-

Time-point Analysis: At regular intervals, an aliquot of the sample is withdrawn.

-

Analytical Method: The concentration of neopentyl fluoride and the presence of any degradation products are determined using analytical techniques such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.[10][13]

-

Data Analysis: The rate of decomposition can be calculated by plotting the concentration of neopentyl fluoride versus time.

Reaction Pathways and Mechanisms

Due to its high stability, neopentyl fluoride is generally unreactive under standard conditions. Reactions typically require harsh conditions or specialized reagents.

Reaction with Lewis Acids

In the presence of a strong Lewis acid, such as AlCl₃, neopentyl fluoride can undergo a Friedel-Crafts-type reaction with an aromatic substrate like benzene (B151609). The reaction proceeds through a carbocation intermediate, which is prone to rearrangement.[14][15][16]

Gas-Phase Pyrolysis

At high temperatures, neopentyl halides can undergo gas-phase pyrolysis. For neopentyl chloride, this has been shown to produce a mixture of methylbutenes and 1,1-dimethylcyclopropane, suggesting a complex reaction mechanism involving rearrangements.[17][18] A similar pathway can be anticipated for neopentyl fluoride, although likely requiring even higher temperatures due to the stronger C-F bond.

Conclusion

The C-F bond in neopentyl fluoride exhibits exceptional stability, a consequence of both the inherent strength of the carbon-fluorine bond and the significant steric hindrance imparted by the neopentyl group. This combination renders neopentyl fluoride highly resistant to common nucleophilic substitution reactions. Understanding the factors that govern the stability of this and other organofluorine compounds is crucial for the rational design of novel pharmaceuticals and materials with enhanced properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers navigating the challenges and opportunities presented by the unique chemistry of the C-F bond.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Understanding intermolecular C–F bond activation by a transient titanium neopentylidyne: experimental and theoretical studies on the competition between 1,2-CF bond addition and [2 + 2]-cycloaddition/β-fluoride elimination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 5. benchchem.com [benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. Neopentyl glycol [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. biophysics.org [biophysics.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Neopentyl chloride reacts with benzene in presence of a Lewis acid ( AlCl3 ) to form [infinitylearn.com]

- 15. Neopentyl chloride reacts with benzene in presence of a Lewis acid (AlCl3) to form. [infinitylearn.com]

- 16. Neopentyl chloride reacts with benzene in presence of a Lewis acid \left(.. [askfilo.com]

- 17. research.usfq.edu.ec [research.usfq.edu.ec]

- 18. mdpi.com [mdpi.com]

Theoretical Exploration of 1-Fluoro-2,2-dimethylpropane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride, is a halogenated alkane of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the bulky neopentyl group. A thorough understanding of its molecular structure, conformational dynamics, and spectroscopic properties at a theoretical level is crucial for predicting its behavior in various chemical environments and for the rational design of novel molecules. This technical guide outlines the key theoretical methodologies and computational protocols applicable to the study of this compound. While specific experimental and comprehensive theoretical data for this molecule are not extensively available in the public domain, this paper presents a framework for its computational analysis, drawing upon established theoretical principles and studies of analogous molecules.

Introduction

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the case of this compound (C5H11F), the presence of a fluorine atom and a sterically demanding tert-butyl group gives rise to interesting conformational and electronic characteristics. Theoretical studies, employing quantum mechanical calculations, are indispensable for elucidating these properties at the atomic level. This guide details the computational approaches required for a comprehensive theoretical investigation of this molecule.

Molecular Identity:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Neopentyl fluoride |

| CAS Number | 59006-05-2 |

| Molecular Formula | C5H11F |

| Molecular Weight | 90.14 g/mol |

Theoretical Methodologies

A complete theoretical understanding of this compound necessitates a multi-faceted computational approach, encompassing geometry optimization, conformational analysis, and the prediction of spectroscopic and thermochemical properties.

Geometry Optimization and Conformational Analysis

The initial step in any theoretical study is the determination of the molecule's equilibrium geometry. For this compound, rotation around the C1-C2 bond is the primary conformational degree of freedom.

Experimental Protocol (Computational):

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating the dihedral angle (F-C1-C2-C(CH3)3) from 0° to 360° in discrete steps (e.g., 15°).

-

Geometry Optimization: At each step of the dihedral scan, the geometry is optimized to find the minimum energy structure for that constrained conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Analysis: A frequency calculation is performed on each optimized stationary point to confirm it is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

The expected stable conformers are the staggered conformations, where the fluorine atom is anti or gauche to the methyl groups of the tert-butyl moiety.

Caption: Workflow for Conformational Analysis.

Vibrational Spectroscopy

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound, aiding in its experimental identification and characterization.

Experimental Protocol (Computational):

-

Optimized Geometry: Start with the optimized geometry of the most stable conformer.

-

Frequency Calculation: Perform a frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the harmonic vibrational frequencies.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies. They should be scaled using a standard scaling factor for the chosen level of theory to improve agreement with experimental data.

-

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.

Anticipated Vibrational Modes:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching | 2800-3000 |

| C-H bending | 1350-1470 |

| C-F stretching | 1000-1400 |

| C-C stretching | 800-1200 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

Experimental Protocol (Computational):

-

Geometry Optimization: The molecular geometry is optimized in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions.

-

GIAO Calculations: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants for each nucleus.

-

Chemical Shift Calculation: The calculated shielding constants (σ) are converted to chemical shifts (δ) using a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) via the equation: δ = σ_ref - σ_calc.

Caption: Workflow for NMR Spectrum Prediction.

Thermochemical Properties

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity can be calculated to understand the molecule's stability and reactivity.

Experimental Protocol (Computational):

-

High-Level Energy Calculation: Single-point energy calculations are performed on the optimized geometry using high-accuracy methods like G3 or G4 theory.

-

Frequency Calculation: Vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Atomization Energy: The enthalpy of formation is typically derived from the calculated atomization energy.

Data Presentation

Due to the lack of specific published theoretical studies on this compound, we present a template for how such data should be structured for clarity and comparative analysis.

Table 1: Calculated Rotational Constants and Dipole Moment

| Conformer | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |

| Gauche | Data | Data | Data | Data |

| Anti | Data | Data | Data | Data |

Table 2: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

| Gauche | Data |

| Anti | Data |

Table 3: Calculated Vibrational Frequencies and Intensities (Major Bands)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |

| Data | Data | Data |

| Data | Data | Data |

| Data | Data | Data |

Table 4: Calculated NMR Chemical Shifts (ppm)

| Nucleus | Chemical Shift (δ) |

| ¹H (CH₂) | Data |

| ¹H (CH₃) | Data |

| ¹³C (CH₂) | Data |

| ¹³C (C(CH₃)₃) | Data |

| ¹³C (CH₃) | Data |

| ¹⁹F | Data |

Logical Relationships in Theoretical Chemistry

The various theoretical calculations are interconnected, with the results of one often serving as the input for another. This hierarchical and interdependent nature of computational chemistry workflows is essential for obtaining accurate and reliable results.

Methodological & Application

Application Notes and Protocols: 1-Fluoro-2,2-dimethylpropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is a primary alkyl fluoride characterized by a sterically demanding neopentyl group. This structural feature significantly influences its reactivity and potential applications in organic synthesis. While the incorporation of fluorine and neopentyl groups can be advantageous in modifying the physicochemical properties of molecules for applications in drug discovery and materials science, the inherent low reactivity of this compound presents considerable challenges for its utilization as a synthetic building block.[1][2]

These application notes provide an overview of the synthesis of this compound, a detailed discussion of its reactivity based on established principles of organic chemistry, and potential synthetic strategies.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁F | [3] |

| Molecular Weight | 90.14 g/mol | [3] |

| CAS Number | 59006-05-2 | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the deoxofluorination of neopentyl alcohol. Reagents such as (diethylamino)sulfur trifluoride (DAST) are effective for this transformation.

Experimental Protocol: Fluorination of Neopentyl Alcohol using DAST

This protocol is adapted from a general procedure for the fluorination of alcohols.[4]

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add (diethylamino)sulfur trifluoride (DAST) (1.1-1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done in a well-ventilated fume hood as toxic hydrogen fluoride may be produced.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation.

Expected Yield: Yields for the fluorination of primary alcohols with DAST are typically in the range of 70-90%.

Reactivity and Synthetic Applications

The use of this compound in organic synthesis is severely limited by its low reactivity in nucleophilic substitution reactions. This is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group adjacent to the carbon bearing the fluorine atom.

Nucleophilic Substitution Reactions

-

Sₙ2 Reactions: The backside attack required for an Sₙ2 mechanism is effectively blocked by the three methyl groups of the neopentyl structure. This steric hindrance dramatically reduces the rate of Sₙ2 reactions.[5]

-

Sₙ1 Reactions: An Sₙ1 mechanism is also disfavored because it would require the formation of a highly unstable primary carbocation. Although a 1,2-hydride or 1,2-methyl shift could lead to a more stable tertiary carbocation, the initial carbocation formation is energetically unfavorable.

Potential Applications

Despite its low reactivity, the neopentyl group is of interest in medicinal chemistry and drug development due to its ability to confer increased metabolic stability and lipophilicity.[1] The introduction of a neopentyl moiety can shield adjacent functional groups from enzymatic degradation. Therefore, developing synthetic methodologies that utilize this compound, potentially under forcing conditions or with specialized catalysts, could be of interest.

-

Agrochemicals and Pharmaceuticals: The incorporation of fluorine atoms or fluorine-containing groups into agrochemicals and pharmaceuticals is a common strategy to enhance their biological activity and metabolic stability.[6][7][8] While direct use of this compound is not widely reported, the synthesis of more complex fluorinated neopentyl derivatives could be a target for future research.

Conclusion

This compound is a sterically hindered primary alkyl fluoride that presents significant challenges for its application in conventional organic synthesis due to its low reactivity in nucleophilic substitution reactions. Its synthesis from neopentyl alcohol is straightforward. The primary value of the neopentyl fluoride moiety lies in the properties it can impart to a molecule, such as metabolic stability. Future research may focus on the development of novel catalytic systems, such as those involving photoredox catalysis or C-H activation, to overcome the inherent inertness of this compound and unlock its potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[9][10][11]

References

- 1. fiveable.me [fiveable.me]

- 2. srjng88.medium.com [srjng88.medium.com]

- 3. This compound | C5H11F | CID 10154002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. cbseacademic.nic.in [cbseacademic.nic.in]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Fluoro-2,2-dimethylpropane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, offer a powerful tool for medicinal chemists. 1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride (B91410), is an emerging building block that introduces a metabolically stable, sterically demanding moiety. This document provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry programs, with a focus on its potential as a bioisostere for the ubiquitous tert-butyl group.

The neopentyl fluoride motif can be envisioned as a bioisosteric replacement for a tert-butyl group, where one of the methyl groups is replaced by a fluorine atom. This substitution can significantly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, thereby offering a valuable strategy to overcome common drug development challenges.

The this compound Group as a tert-Butyl Bioisostere

The tert-butyl group is a common structural motif in many biologically active molecules, often serving to introduce steric bulk, fill hydrophobic pockets, or block metabolic oxidation at adjacent positions. However, the methyl groups of the tert-butyl moiety are themselves susceptible to cytochrome P450-mediated hydroxylation, which can lead to rapid metabolism and clearance. The this compound group serves as an excellent mimic of the tert-butyl group due to its similar steric profile, while offering distinct electronic properties and potentially enhanced metabolic stability.

Key Advantages of the Bioisosteric Replacement:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the fluoromethyl group significantly more resistant to oxidative metabolism compared to a methyl group. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of a fluorine atom can subtly alter the local electronic environment and lipophilicity, which can be strategically employed to fine-tune binding interactions and improve membrane permeability.

Caption: Bioisosteric replacement of a metabolically labile tert-butyl group with a more stable this compound moiety.

Case Study: 18F-Labeled Neopentyl Glycol Stilbenes for PET Imaging of Amyloid-β

While direct applications of this compound in approved drugs are not yet prevalent, a study on 18F-fluorinated neopentyl glycol stilbenes as PET ligands for amyloid-β (Aβ) provides valuable insights into the in vivo behavior of this structural motif.[1] In this study, a side chain containing 18F-labeled neopentyl glycol was attached to aminostilbene (B8328778) structures to evaluate their properties as Aβ radioligands.[1]

Quantitative Data Summary

The following table summarizes the initial brain uptake and metabolic stability of the synthesized 18F-labeled stilbene (B7821643) compounds in mice.[1]

| Compound | PEG Linker Length | Initial Brain Uptake (%ID/g at 2 min) | Parent Compound in Brain at 10 min (%) |

| [18F]Cpd-0 | 0 | 4.2 | High |

| [18F]Cpd-1 | 1 | 3.1 | Moderate |

| [18F]Cpd-2 | 2 | 3.4 | Not Reported |

| [18F]Cpd-4 | 4 | Low | Not Reported |

Data extracted from a study on 18F-labeled stilbene compounds.[1]

The results indicated that compounds with shorter PEG linkers and the 18F-labeled neopentyl glycol side-chain demonstrated favorable pharmacokinetic properties for brain imaging, including moderate initial brain uptake and fast clearance.[1] Importantly, in vivo defluorination was found to be negligible, highlighting the metabolic stability of the fluorinated neopentyl group.[1]

Experimental Protocols

Synthesis of Precursor for Radiolabeling

The synthesis of the tosylated precursor for the 18F-labeling of the neopentyl glycol stilbene derivatives is a key step. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for the preparation of the tosylated precursor for 18F-labeling.

Protocol for Tosylation of the Neopentyl Glycol Precursor:

-

Dissolution: Dissolve the diol precursor (1 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Quenching: Quench the reaction by adding ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tosylated precursor.

Protocol for 18F-Radiolabeling

The 18F-labeling is achieved through a nucleophilic substitution reaction on the tosylated precursor.

Procedure:

-

18F-Fluoride Trapping: Trap aqueous [18F]fluoride on a pre-activated anion exchange cartridge.

-

Elution: Elute the [18F]fluoride into a reaction vial with a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile (B52724)/water.

-

Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile at 110 °C.

-

Radiolabeling Reaction: Add a solution of the tosylated precursor in anhydrous DMSO to the dried [18F]fluoride and heat at 120 °C for 15 minutes.

-

Hydrolysis (if applicable): If protecting groups are present, perform hydrolysis by adding a suitable base (e.g., NaOH) and heating.

-

Purification: Purify the crude radiolabeled product using solid-phase extraction cartridges or semi-preparative HPLC.

Conclusion and Future Perspectives

The use of this compound as a building block in medicinal chemistry holds promise for the development of drug candidates with improved metabolic stability. While its application is still emerging, the favorable in vivo properties observed for the related 18F-labeled neopentyl glycol motif in PET imaging agents suggest that this moiety can be a valuable tool for medicinal chemists.[1] The neopentyl fluoride group offers a sterically demanding and metabolically robust alternative to the commonly used tert-butyl group.

Future research should focus on the systematic evaluation of the this compound group in various molecular scaffolds to establish a broader understanding of its impact on potency, selectivity, and pharmacokinetic parameters. The development of efficient and scalable synthetic routes to incorporate this building block into diverse chemical libraries will be crucial for its widespread adoption in drug discovery programs.

References

Application Notes and Protocols: Incorporation of the Neopentyl Fluoride Moiety into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3][4][5] This document provides detailed application notes and protocols for the conceptual incorporation of the neopentyl fluoride (B91410) moiety into bioactive molecules, a novel structural motif with potential applications in drug design.

The neopentyl group, a sterically demanding motif, is often employed to introduce bulk and improve metabolic stability. Its fluorination offers a unique opportunity to fine-tune the physicochemical properties of drug candidates. While direct literature examples of bioactive molecules containing a neopentyl fluoride moiety are limited, this document outlines the rationale, proposed synthetic strategies, and expected pharmacological implications based on established principles of fluorine chemistry.

Rationale for Incorporating the Neopentyl Fluoride Moiety

The neopentyl fluoride group can be considered as a bioisostere of the neopentyl alcohol or the tert-butyl group. Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Key Advantages of Neopentyl Fluoride Incorporation:

-

Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, potentially blocking sites of oxidation and increasing the half-life of a drug.[4]

-

Modulation of Lipophilicity: Fluorination can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and distribution. The effect is context-dependent, with monofluorination sometimes increasing lipophilicity and polyfluorination often decreasing it.[4]

-